molecular formula C9H4F3N3 B11890552 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B11890552
M. Wt: 211.14 g/mol
InChI Key: QKMGRTXWPSELFR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trifluoromethylating agents in the presence of a base and a suitable solvent. For example, a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described, which uses an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,5-a]pyridine core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
  • Imidazo[1,2-a]pyridine derivatives
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)8-14-6(5-13)7-3-1-2-4-15(7)8/h1-4H

InChI Key

QKMGRTXWPSELFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C#N

Origin of Product

United States

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